PF-915275

species selectivity primate model rodent ortholog

PF-915275 is the 11β-HSD1 inhibitor validated in primate models essential for translational research due to its species-selective profile (human Ki=2.3 nM, rodent Ki=750 nM). It is the reference standard for metabolic disease studies, doxorubicin cardiotoxicity research, and benchmarking novel inhibitors. With proven pharmacodynamics (87% inhibition in cynomolgus monkeys) and cellular potency in primary human hepatocytes (EC50=20 nM), PF-915275 ensures reproducible, translatable data unobtainable with rodent-active alternatives.

Molecular Formula C18H14N4O2S
Molecular Weight 350.4 g/mol
CAS No. 857290-04-1
Cat. No. B1679709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-915275
CAS857290-04-1
Synonyms4'-cyanobiphenyl-4-sulfonic acid (6-aminopyridin-2-yl)amide
PF 915275
PF-915275
PF915275
Molecular FormulaC18H14N4O2S
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N)N
InChIInChI=1S/C18H14N4O2S/c19-12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)25(23,24)22-18-3-1-2-17(20)21-18/h1-11H,(H3,20,21,22)
InChIKeyZESFDAKNYJQYKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-915275 (CAS 857290-04-1) Procurement Guide: A Selective 11β-HSD1 Inhibitor for Metabolic Research


PF-915275 is a potent and selective inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the enzyme that catalyzes the intracellular conversion of inactive cortisone to active cortisol [1]. Its biochemical profile features a Ki of 2.3 nM against human 11β-HSD1 and a cellular EC50 of 15 nM in transfected HEK293 cells, demonstrating high target engagement in both biochemical and cellular contexts . The compound is orally active and has been validated in preclinical primate models for target modulation and biomarker development [2]. Notably, PF-915275 displays pronounced species selectivity, with high potency in human and non-human primate systems but substantially reduced activity against rodent 11β-HSD1 orthologs, a property that critically defines its utility in translational research .

PF-915275 Procurement: Why Substituting with Another 11β-HSD1 Inhibitor Can Invalidate Your Results


The 11β-HSD1 inhibitor class exhibits marked heterogeneity in species selectivity, isoform specificity, and metabolic stability, rendering them non-interchangeable in research settings. PF-915275 is distinguished by its high potency and selectivity for human and primate 11β-HSD1, coupled with extremely weak activity at the 11β-HSD2 isoform (only 1.5% inhibition at 10 µM) and minimal interaction with major CYP450 enzymes [1]. Critically, its lack of potency against rodent 11β-HSD1 (mouse Ki = 750 nM; rat EC50 = 14 µM) precludes its direct use in mouse or rat models of metabolic disease, a limitation that is not shared by all 11β-HSD1 inhibitors . Substituting PF-915275 with another inhibitor without rigorous validation of species ortholog activity, isoform selectivity, and off-target profile will introduce uncontrolled variables and compromise data reproducibility, especially in translational studies bridging in vitro human models and in vivo primate pharmacology [2].

PF-915275 Quantitative Differentiation: Evidence for Selecting This 11β-HSD1 Inhibitor Over Closest Analogs


PF-915275 vs. INCB13739: Comparative Species Selectivity Profile for Primate vs. Rodent Studies

PF-915275 exhibits a stark species selectivity profile, with high potency against human and primate 11β-HSD1 but markedly reduced activity against mouse and rat orthologs. This contrasts with INCB13739, which, while also potent against human 11β-HSD1 (IC50 = 1.1-3.2 nM), displays insufficient activity against mouse 11β-HSD1, precluding its use in standard rodent models . The quantitative species selectivity gap for PF-915275 is critical for experimental design: its mouse 11β-HSD1 Ki is 750 nM, representing a ~326-fold loss in potency compared to human, and rat hepatoma EC50 is 14 µM, a ~700-fold reduction from human primary hepatocyte EC50 . This species restriction is a defining feature of PF-915275, not a flaw, as it forces the use of primate models for in vivo target validation, thereby providing a more human-relevant translational path than rodent-based 11β-HSD1 inhibitors [1].

species selectivity primate model rodent ortholog translation

PF-915275 In Vivo Target Engagement: 87% Inhibition of Prednisone Conversion in Cynomolgus Monkeys

PF-915275 has been rigorously characterized in a pharmacodynamics model in cynomolgus monkeys, providing direct, quantitative evidence of in vivo target engagement. Administration of PF-915275 followed by a 10-mg/kg dose of prednisone (a synthetic cortisone analog) resulted in dose-dependent inhibition of the 11β-HSD1-mediated conversion of prednisone to prednisolone, with a maximum of 87% inhibition at a 3-mg/kg oral dose [1]. The exposure-response relationship was established with an estimated EC50 of 391 nM (total) and 17 nM (free) [1]. This level of in vivo target modulation is comparable to that reported for MK-0916 in human studies, where 11β-HSD1 inhibition was assessed via similar prednisone-to-prednisolone conversion biomarkers, but PF-915275's primate PK/PD data are more extensively characterized, enabling precise dose selection for subsequent studies [2].

pharmacodynamics target engagement primate model biomarker

PF-915275 Isoform Selectivity: >665-Fold Window Over 11β-HSD2

PF-915275 demonstrates exceptional isoform selectivity for 11β-HSD1 over the type 2 isoform (11β-HSD2), which is essential for avoiding mineralocorticoid receptor activation and associated electrolyte imbalances. At a concentration of 10 µM, PF-915275 produces only 1.5% inhibition of 11β-HSD2 activity [1]. This translates to a >665-fold selectivity window relative to its 11β-HSD1 Ki of 2.3 nM. This selectivity profile is on par with or superior to other clinical-stage 11β-HSD1 inhibitors. For context, INCB13739 also demonstrates high selectivity for 11β-HSD1 over 11β-HSD2, but exact % inhibition values at high concentrations are not widely reported [2]. The quantitative selectivity data for PF-915275 provides assurance that the compound will not inadvertently inhibit 11β-HSD2 in complex biological systems, a critical consideration for in vivo studies where renal 11β-HSD2 protects the mineralocorticoid receptor from cortisol [3].

isoform selectivity 11β-HSD2 off-target safety margin

PF-915275 Metabolic Stability and Drug Interaction Liability: Minimal CYP450 Inhibition

PF-915275 has been profiled for its potential to cause drug-drug interactions and form reactive metabolites, a key differentiator from some earlier 11β-HSD1 inhibitors. It demonstrates minimal effects on major cytochrome P450 enzymes, reducing the likelihood of metabolic drug interactions in complex experimental systems or combination therapies [1]. However, it was found to form glutathione conjugates, indicating potential for reactive metabolite formation, which prompted a risk-benefit analysis and subsequent medicinal chemistry efforts to eliminate this liability in later analogs [2]. This information is critical for researchers using PF-915275 in long-term in vivo studies or in combination with other compounds, as the reactive metabolite potential must be factored into experimental design and data interpretation. In contrast, MK-0916 is generally well-tolerated but specific CYP450 interaction data is less extensively published [3].

drug-drug interaction CYP450 metabolic stability reactive metabolites

PF-915275 Cellular Potency in Primary Human Hepatocytes: EC50 = 20 nM

In a physiologically relevant cellular model, PF-915275 inhibits the conversion of cortisone to cortisol in primary human hepatocytes with an EC50 of 20 nM, and in monkey hepatocytes with an EC50 of 100 nM [1]. This cellular potency is consistent with its biochemical Ki and demonstrates effective target engagement in a system that closely mimics hepatic glucocorticoid activation. This is a direct measure of functional inhibition of 11β-HSD1 in its native cellular environment, which is a more stringent test of efficacy than recombinant enzyme assays. For comparison, INCB13739 also shows potent cellular activity (IC50 = 1.1 nM in PBMCs), but the primary hepatocyte data for PF-915275 provides a more liver-specific, disease-relevant potency metric [2].

primary hepatocytes cellular potency cortisone glucocorticoid

PF-915275 (857290-04-1) Application Scenarios: Where Its Differentiated Profile Delivers Unique Value


Translational Pharmacodynamics Studies in Non-Human Primates

PF-915275's well-characterized pharmacokinetic and pharmacodynamic profile in cynomolgus monkeys, including its 87% inhibition of prednisone conversion and defined EC50 values, makes it an ideal tool for biomarker development and target engagement studies in primate models of metabolic disease [1]. Its species selectivity forces the use of primate models, which are more predictive of human physiology than rodent models, thereby enhancing the translational relevance of preclinical findings.

In Vitro Mechanistic Studies of Hepatic Glucocorticoid Metabolism

The compound's potent inhibition of cortisone-to-cortisol conversion in primary human hepatocytes (EC50 = 20 nM) and its minimal interference with major CYP450 enzymes make it a reliable reagent for dissecting the role of 11β-HSD1 in hepatic glucose output, lipid metabolism, and glucocorticoid action without confounding off-target effects [2]. This is particularly valuable in studies of non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.

Investigating 11β-HSD1 in Doxorubicin-Induced Cardiotoxicity

PF-915275 has been identified as a selective 11β-HSD1 inhibitor with minimal effects on carbonyl reductase 1 and major cytochrome P450 enzymes, and 11β-HSD1 has been shown to account for approximately 30% of doxorubicinol formation in human hepatocytes [3]. This positions PF-915275 as a critical tool for studying the role of 11β-HSD1 in doxorubicin metabolism and its contribution to cardiotoxicity, a major dose-limiting side effect of this widely used chemotherapeutic agent.

Benchmarking Novel 11β-HSD1 Inhibitors in Enzyme and Cellular Assays

Due to its extensively characterized biochemical (Ki = 2.3 nM), cellular (EC50 = 15-20 nM), and isoform selectivity profile (1.5% inhibition of 11β-HSD2 at 10 µM), PF-915275 serves as a robust reference compound for screening and characterizing novel 11β-HSD1 inhibitors . Its well-defined properties allow researchers to benchmark the potency, selectivity, and cellular activity of new chemical entities against a known standard.

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